2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
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Overview
Description
2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is a chemical compound with the molecular formula C13H22ClNO2. It is known for its unique structure, which includes an ethoxy group, a phenol group, and an amino group attached to a methylpropyl chain. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride typically involves the reaction of 2-ethoxyphenol with 2-methylpropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives depending on the substituent used.
Scientific Research Applications
2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in various chemical reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyphenol: Lacks the amino group and has different chemical properties.
6-Aminomethyl-2-ethoxyphenol: Similar structure but without the methylpropyl chain.
2-Methylpropylamine: Contains the amino group but lacks the phenol and ethoxy groups.
Uniqueness
2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-ethoxy-6-[(2-methylpropylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-16-12-7-5-6-11(13(12)15)9-14-8-10(2)3;/h5-7,10,14-15H,4,8-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZSMRBRTFVNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNCC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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